molecular formula C22H18OS B289775 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one

3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one

Cat. No. B289775
M. Wt: 330.4 g/mol
InChI Key: XTLOTZWOPOPWJJ-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one, also known as chalcone-BSO, is a yellow crystalline compound that belongs to the chalcone family. It has various applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anticancer agent.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one involves its ability to modulate various cellular signaling pathways, such as the NF-κB pathway, the Nrf2 pathway, and the PI3K/Akt pathway. Chalcone-BSO inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chalcone-BSO also activates the Nrf2 pathway, which is a transcription factor that regulates the expression of genes involved in antioxidant defense. Moreover, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one inhibits the activation of the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
Chalcone-BSO has various biochemical and physiological effects, including its ability to scavenge free radicals, reduce inflammation, induce apoptosis, and inhibit cancer cell proliferation. Chalcone-BSO also modulates the expression of various genes involved in antioxidant defense, inflammation, and cell survival. Moreover, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one has been shown to have a protective effect against various diseases, such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Chalcone-BSO has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to modulate various cellular signaling pathways. However, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the use of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one in scientific research. One potential direction is the development of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one-based drugs for the treatment of cancer, inflammation, and oxidative stress-related diseases. Another potential direction is the investigation of the synergistic effects of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one with other drugs or natural compounds. Moreover, the development of new synthesis methods for 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one and the investigation of its potential toxicity and pharmacokinetics are also important future directions.

Synthesis Methods

Chalcone-BSO can be synthesized using different methods, such as the Claisen-Schmidt condensation reaction, the Suzuki-Miyaura coupling reaction, and the Knoevenagel condensation reaction. The most common method used for the synthesis of 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and benzyl mercaptan in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction yields 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one as a yellow crystalline solid with a high yield.

Scientific Research Applications

Chalcone-BSO has various applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anticancer agent. As an antioxidant, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one scavenges free radicals and protects cells from oxidative stress-induced damage. As an anti-inflammatory agent, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one inhibits the production of inflammatory cytokines and reduces inflammation. As an anticancer agent, 3-(Benzylsulfanyl)-1,3-diphenyl-2-propen-1-one induces apoptosis and inhibits the proliferation of cancer cells.

properties

Molecular Formula

C22H18OS

Molecular Weight

330.4 g/mol

IUPAC Name

(Z)-3-benzylsulfanyl-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18OS/c23-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)24-17-18-10-4-1-5-11-18/h1-16H,17H2/b22-16-

InChI Key

XTLOTZWOPOPWJJ-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=C\C(=O)C2=CC=CC=C2)/C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)CSC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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